molecular formula C10H12F3NO2S2 B1265855 Benzofluor CAS No. 68672-17-3

Benzofluor

Cat. No.: B1265855
CAS No.: 68672-17-3
M. Wt: 299.3 g/mol
InChI Key: IDFXUDGCYIGBDC-UHFFFAOYSA-N
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Description

Benzofluor, also known as N-[4-(ethylthio)-2-(trifluoromethyl)phenyl]methanesulfonamide, is a synthetic compound primarily used as an herbicide and plant growth regulator. It is classified under sulfonanilide and anilide herbicides. This compound has been used mainly on grain crops, but its use has become obsolete in many regions .

Scientific Research Applications

    Chemistry: Used as a model compound in studying sulfonamide chemistry and reactions.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for its potential as a lead compound in drug development due to its unique chemical structure.

    Industry: Used in the development of new herbicides and plant growth regulators

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofluor involves the reaction of 4-ethylthio-2-trifluoromethyl aniline with methanesulfonyl chloride. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzofluor undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Benzofluor exerts its effects by inhibiting specific enzymes involved in plant growth. It targets the sulfonamide pathway, disrupting the synthesis of essential amino acids in plants. This inhibition leads to stunted growth and eventual death of the plant. The molecular targets include enzymes like acetolactate synthase (ALS) and dihydropteroate synthase (DHPS) .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]fluoranthene
  • Benzo[i]fluoranthene
  • Benzo[k]fluoranthene
  • Benzo[rst]fluoranthene

Uniqueness

Benzofluor is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it more effective as an herbicide compared to other similar compounds .

Conclusion

This compound is a versatile compound with significant applications in agriculture, chemistry, and potentially medicine

Properties

IUPAC Name

N-[4-ethylsulfanyl-2-(trifluoromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2S2/c1-3-17-7-4-5-9(14-18(2,15)16)8(6-7)10(11,12)13/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFXUDGCYIGBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=C(C=C1)NS(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218815
Record name N-(4-(Ethylthio)-2-(trifluoromethyl)phenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68672-17-3
Record name Benzofluor [ANSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068672173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-(Ethylthio)-2-(trifluoromethyl)phenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOFLUOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV8RI416N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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